N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3

Flow Cytometry Immunofluorescence Protein Labeling

Inconsistent linker solubility and inefficient bioconjugation undermine PROTAC development reproducibility. This Cy3 fluorescent linker resolves these challenges through dual PEG4 spacers that ensure aqueous solubility, a terminal azide enabling CuAAC/SPAAC click chemistry, and a high-extinction Cy3 core (ε=150,000 M⁻¹cm⁻¹; λₑₓ/λₑₘ 555/570 nm) for sensitive fluorescence detection. • ≥98% purity validated across production batches • Superior photostability (91 s in Trolox) for smFRET donor applications • Available from mg to gram scale with global ambient-temperature shipping

Molecular Formula C44H66ClN5O10
Molecular Weight 860.5 g/mol
Cat. No. B1193307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3
SynonymsN-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3
Molecular FormulaC44H66ClN5O10
Molecular Weight860.5 g/mol
Structural Identifiers
InChIInChI=1S/C44H66N5O10.ClH/c1-43(2)37-33-35(58-31-29-56-27-25-54-22-21-52-18-17-50-7)11-13-39(37)48(5)41(43)9-8-10-42-44(3,4)38-34-36(12-14-40(38)49(42)6)59-32-30-57-28-26-55-24-23-53-20-19-51-16-15-46-47-45;/h8-14,33-34H,15-32H2,1-7H3;1H/q+1;/p-1
InChIKeyFHRNKBLFTPHSBL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 Key Specifications


N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 (CAS: 2107273-64-1) is a cyanine dye (Cy3) derivative featuring dual tetraethylene glycol (PEG4) spacers and a terminal azide group . It functions as a fluorescent polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and for bioorthogonal click chemistry applications [1]. The compound exhibits excitation/emission maxima at 555/570 nm, an extinction coefficient of 150,000 M⁻¹cm⁻¹, and a molecular weight of 860.5 g/mol, enabling sensitive fluorescence detection while maintaining aqueous solubility due to the hydrophilic PEG chains .

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 Substitution Risks


The N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 linker possesses a unique combination of structural features—specifically, dual PEG4 spacers, a Cy3 fluorophore core, and a terminal azide group—that together dictate its performance in bioconjugation, PROTAC synthesis, and fluorescence imaging applications . Substituting this compound with other PEG-azide or Cy3-based linkers can profoundly alter key experimental parameters, including aqueous solubility and steric accessibility due to varied PEG chain lengths, click reaction efficiency due to differences in azide presentation, and fluorescence quantum yield due to distinct dye-core chemistries [1]. For instance, using a non-PEGylated Cy3-azide may severely limit solubility in biological buffers, while employing a Cy3 dye with a shorter PEG spacer can reduce conjugation yields due to increased steric hindrance between the fluorophore and the target biomolecule . Such substitutions introduce confounding variables that undermine reproducibility and compromise quantitative accuracy, making direct replacement without validation a significant risk to data integrity .

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 Performance Evidence


Cy3 vs. Alexa Fluor 555 Brightness

The Cy3 fluorophore core in N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 provides a benchmark brightness value of 1.0 when conjugated to DNA and excited at 532 nm, serving as a reference point against which other dyes are compared [1]. In contrast, the spectrally similar Alexa Fluor 555 dye exhibits a lower relative brightness of 0.8 under identical DNA-conjugation and excitation conditions [1]. This difference is further magnified in protein conjugates, where Cy3 dyes are susceptible to self-quenching and aggregate formation, leading to a reduction in effective fluorescence, a phenomenon that is less pronounced in Alexa Fluor 555 conjugates [2].

Flow Cytometry Immunofluorescence Protein Labeling

Cy3 vs. Alexa Fluor 555 Photostability

The Cy3 fluorophore core in N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 demonstrates a photobleaching time constant of 91 seconds in Trolox-containing buffer and 50 seconds in β-mercaptoethanol (βME) buffer under 200 W/cm² continuous-wave excitation at 532 nm [1]. Under identical experimental conditions, the spectrally comparable Alexa Fluor 555 dye exhibits a significantly shorter photobleaching time constant of 65 seconds in Trolox and only 35 seconds in βME buffer [1]. This difference is further corroborated by studies on protein conjugates, which consistently show that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3 [2].

Time-Lapse Imaging Photobleaching Single-Molecule Tracking

PEG Spacer: Solubility and Accessibility

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 incorporates two tetraethylene glycol (PEG4) chains, providing a total of eight ethylene oxide units, which significantly enhances aqueous solubility and reduces steric hindrance during bioconjugation reactions [1]. This dual PEG4 architecture contrasts sharply with related compounds like N-hydroxypropyl-N'-(azide-PEG3)-Cy3, which contains only a single triethylene glycol (PEG3) chain , and Cy3-PEG2-Azide, which features a shorter diethylene glycol (PEG2) linker . The extended PEG4 spacer length in the target compound is specifically designed to minimize steric clashes between the bulky Cy3 fluorophore and the target biomolecule, thereby improving conjugation efficiency and preserving the native conformation of the labeled entity [1].

Bioconjugation Click Chemistry PROTAC Synthesis

Click Chemistry Reactivity

The terminal azide group of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 is presented at the distal end of a PEG4 chain, which provides an optimal balance between steric accessibility and stability for both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click reactions . The compound is validated to undergo efficient CuAAC with terminal alkynes and SPAAC with strained cyclooctynes like DBCO and BCN [1]. While structurally similar to N-(m-PEG4)-N'-(azide-PEG4)-Cy3, the N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 variant offers a distinct molecular architecture that may exhibit different reaction kinetics or compatibility profiles, though direct comparative kinetic data for these specific azide-PEG-Cy3 conjugates remains limited in the public literature .

Bioorthogonal Chemistry CuAAC SPAAC

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 Application Scenarios


Fluorescent PROTAC Synthesis

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 is explicitly designed for use as a fluorescent PEG linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . The dual PEG4 architecture provides the necessary linker length and flexibility to bridge the target protein ligand and the E3 ligase ligand, while the Cy3 fluorophore enables tracking and visualization of the PROTAC molecule within cellular systems. The terminal azide group facilitates efficient conjugation to alkyne-functionalized ligands via copper-catalyzed click chemistry, making it a critical component in the construction of multifunctional PROTACs for studying protein degradation mechanisms [1].

smFRET Donor Dye

The Cy3 fluorophore core in N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3, with its well-characterized brightness (relative intensity of 1.0 vs. Cy3 reference) and superior photostability (91 s in Trolox), makes it an excellent donor dye for single-molecule FRET (smFRET) applications when paired with an appropriate acceptor like Cy5 . The extended PEG4 spacer minimizes direct dye-dye interactions, which can lead to quenching or FRET artifacts, thereby improving the accuracy of distance measurements and dynamic studies of biomolecular interactions [1].

Live-Cell SPAAC Labeling

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that enables covalent labeling of alkyne-functionalized biomolecules in live cells without cytotoxic copper catalysts . The hydrophilic PEG4 spacer enhances the solubility of the Cy3-azide probe in aqueous biological media and reduces non-specific binding, while the terminal azide group reacts efficiently with strained cyclooctynes like DBCO or BCN to form stable triazole linkages [1]. This scenario is particularly valuable for visualizing metabolic incorporation of alkyne-modified sugars, amino acids, or lipids in live-cell imaging experiments.

Fluorescence Polarization Screening

The robust fluorescence properties of the Cy3 dye core, including a high extinction coefficient of 150,000 M⁻¹cm⁻¹ , make N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 an ideal fluorescent tracer for fluorescence polarization (FP) assays used in high-throughput screening for drug discovery. The dual PEG4 spacers provide sufficient rotational freedom to the fluorophore, which is essential for generating a measurable change in polarization upon binding to a target protein. The azide handle allows for covalent attachment to small-molecule ligands of interest, creating stable and well-defined fluorescent probes for FP-based binding assays [1].

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